Pancreatin - 8249-47-6

Pancreatin

Catalog Number: EVT-1506971
CAS Number: 8249-47-6
Molecular Formula: C15H11N3O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pancreatin is derived from the pancreas of various animals, most commonly pigs and cows. It can also be produced through microbial fermentation processes. The enzyme preparation is typically harvested from the pancreatic tissue and then processed for pharmaceutical use, particularly in treating conditions like pancreatic exocrine insufficiency .

Classification

Pancreatin is classified as a biological enzyme mixture and falls under the category of digestive enzymes. It is utilized in both clinical settings for enzyme replacement therapy and in various food products to enhance digestion .

Synthesis Analysis

Methods

The synthesis of pancreatin involves several steps, including extraction from animal pancreas or fermentation through specific microbial strains. The extraction process typically includes:

  1. Tissue Collection: The pancreas is harvested from slaughtered animals.
  2. Enzyme Extraction: The pancreatic tissue is homogenized and treated with solvents to extract the enzymes.
  3. Purification: Techniques such as centrifugation, filtration, and chromatography are employed to isolate the desired enzymes from other proteins and impurities.

In microbial fermentation, specific strains are cultivated under controlled conditions to produce pancreatin-like enzymes, which are then harvested and purified .

Technical Details

The extraction process may involve the use of buffers to maintain pH stability during enzyme isolation. Advanced techniques such as high-performance liquid chromatography (HPLC) can be utilized to analyze and ensure the purity and activity levels of the extracted enzymes .

Molecular Structure Analysis

Structure

Pancreatin does not have a single molecular structure due to its composition of various enzymes. Each enzyme within pancreatin has its own distinct structure:

  • Lipases: Typically consist of a hydrophobic pocket that binds lipid substrates.
  • Amylases: Contain a catalytic site that hydrolyzes glycosidic bonds in carbohydrates.
  • Proteases: Feature active sites that facilitate peptide bond cleavage.

Data

Quantitative analysis reveals that pancreatin preparations may contain varying concentrations of lipase (20-40%), amylase (10-30%), and proteases (30-50%), affecting their therapeutic efficacy .

Chemical Reactions Analysis

Reactions

Pancreatin catalyzes several key biochemical reactions:

  1. Lipid Hydrolysis: Lipases catalyze the breakdown of triglycerides into free fatty acids and glycerol.
  2. Starch Digestion: Amylases hydrolyze starch into maltose and glucose units.
  3. Protein Digestion: Proteases cleave peptide bonds in proteins to yield smaller peptides and amino acids.

Technical Details

The activity of these enzymes can be influenced by factors such as pH, temperature, and substrate concentration. For instance, lipase activity is optimal at slightly alkaline pH levels, while amylase functions best at neutral pH .

Mechanism of Action

Process

The mechanism by which pancreatin aids digestion involves several stages:

  1. Enzyme Secretion: Upon food intake, the pancreas secretes pancreatin into the small intestine.
  2. Substrate Interaction: Enzymes interact with dietary macromolecules (fats, carbohydrates, proteins).
  3. Catalysis: Enzymes catalyze reactions that convert these macromolecules into absorbable units.

Data

Studies indicate that newly synthesized pancreatic enzymes participate in digestion approximately 75 to 101 minutes after secretion, highlighting their crucial role in nutrient absorption .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pancreatin is typically a fine powder or granules.
  • Solubility: It is soluble in water but varies based on formulation.

Chemical Properties

  • pH Stability: Active at a pH range between 6 to 8.
  • Thermal Stability: Sensitive to high temperatures; prolonged exposure can lead to denaturation.

Relevant data indicates that different formulations exhibit variability in enzyme activity based on their physical properties such as particle size and dissolution rates .

Applications

Scientific Uses

Pancreatin has several significant applications:

  1. Clinical Use: It is primarily used in pancreatic enzyme replacement therapy for patients with pancreatic exocrine insufficiency due to conditions like cystic fibrosis or chronic pancreatitis.
  2. Research Applications: Pancreatin is employed in biochemical research to study digestive processes and enzyme kinetics.
  3. Food Industry: It is used as a digestive aid in dietary supplements and food products to enhance nutrient absorption.
Introduction to Pancreatin

Definition and Biochemical Composition of Pancreatin

Pancreatin is a complex mixture of digestive enzymes derived from the pancreases of pigs (Sus scrofa domestica) or cows (Bos taurus). This biological compound contains three primary enzyme classes: proteases (including trypsin and chymotrypsin), amylases, and lipases, which collectively facilitate the hydrolysis of proteins, carbohydrates, and fats, respectively [1] [4]. The enzymatic potency of pancreatin is standardized according to the United States Pharmacopeia (USP), which specifies minimum activity levels: each milligram must contain no less than 25 USP units of amylase activity, 2.0 USP units of lipase activity, and 25 USP units of protease activity [4].

The molecular architecture of pancreatin enzymes enables substrate-specific catalysis. Proteases cleave peptide bonds via serine protease mechanisms, amylases hydrolyze α-1,4-glycosidic linkages in polysaccharides, and lipases ester bonds in triglycerides, releasing free fatty acids and glycerol [10]. Enzyme stability is pH-dependent; gastric acidity below pH 4.0 irreversibly inactivates lipase, necessitating enteric coating or co-administration with acid suppressants for therapeutic efficacy [1].

Table 1: USP Activity Standards for Pancreatin Enzymes

EnzymeFunctionUSP Unit Definition
AmylaseStarch hydrolysisHydrolyzes 0.16 µEq glycosidic bonds/min
LipaseTriglyceride hydrolysisLiberates 1.0 µEq acid/min at pH 9.0
ProteaseProtein hydrolysisPeptides equivalent to 15 nmol tyrosine/min

Historical Development and Discovery

The scientific understanding of pancreatin emerged through landmark anatomical and physiological discoveries:

  • 1642: Johann Georg Wirsüng identified the pancreatic duct during human dissections in Padua, though its function remained unknown [2] [7].
  • 1663: Regnier de Graaf pioneered pancreatic experimentation by cannulating the pancreatic duct in dogs and collecting secretions, noting its bitter taste and digestive properties [2] [7].
  • 19th Century: Claude Bernard (1846–1849) established the pancreas’s role in fat digestion, demonstrating that pancreatic juice emulsifies lipids into absorbable fatty acids and glycerol [7] [10].
  • 1869: Paul Langerhans identified the pancreatic islets (later named after him), though endocrine functions remained distinct from pancreatin’s exocrine actions [2].
  • 1920s: Frederick Banting and Charles Best’s insulin research accelerated interest in pancreatic extracts, though pancreatin itself targets exocrine deficiency, not diabetes [5] [7].

Industrial production began in the 1800s with alcohol-based extractions of porcine pancreases, yielding the first therapeutic enzyme replacements for pancreatic insufficiency [6] [8]. The term "pancreatin" was formally codified in pharmacopeial monographs by the 20th century, standardizing its biochemical definition [4].

Role in Physiological Digestion

In the human digestive system, pancreatin enzymes are secreted by pancreatic acinar cells into the duodenum, where they achieve macronutrient breakdown:

  • Proteolytic Activity: Trypsinogen (inactive protease precursor) is activated by enterokinase to trypsin, which then activates other proteases. Trypsin and chymotrypsin hydrolyze proteins into oligopeptides and amino acids, enabling absorption via transporters like PepT1 and EAAC1 [8] [10].
  • Amylolytic Activity: Pancreatic α-amylase converts starch into maltose and dextrins, which brush-border enzymes further degrade to glucose. Glucose is absorbed via SGLT1 and GLUT2 transporters [10].
  • Lipolytic Activity: Lipase, aided by colipase and bile salts, hydrolyzes triglycerides into monoglycerides and free fatty acids. These combine with bile acids to form micelles absorbed by enterocytes via FATP4 transporters [1] [10].

Table 2: Physiological Substrates and Products of Pancreatin Enzymes

Enzyme ClassPrimary SubstrateHydrolysis ProductsAbsorption Transporters
ProteasesDietary proteinsOligopeptides, amino acidsPepT1, EAAC1, CAT1
α-AmylaseStarchMaltose, maltotriose, dextrinsSGLT1, GLUT2
LipaseTriglyceridesMonoglycerides, free fatty acidsFATP4, CD36

The exocrine pancreas synthesizes these enzymes at remarkably high rates. Acinar cells process 20+ digestive zymogens through the endoplasmic reticulum and Golgi apparatus, storing them in zymogen granules for regulated secretion. This pathway involves chaperone proteins (e.g., BiP), unfolded protein response (UPR) sensors (IRE1, PERK), and vesicular trafficking mechanisms [10]. During feeding, cholecystokinin (CCK) and secretin stimulate granule exocytosis, releasing enzymes into the ductal system. Notably, dietary components regulate enzyme expression; proteins and fats upregulate proteases and lipases via CCK-mediated signaling [8] [10].

Properties

CAS Number

8249-47-6

Product Name

Pancreatin

Molecular Formula

C15H11N3O

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